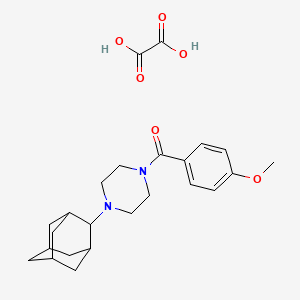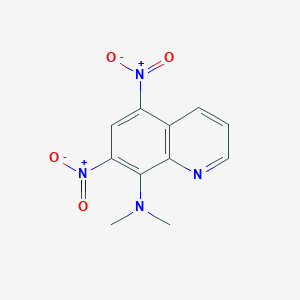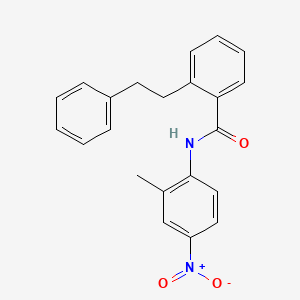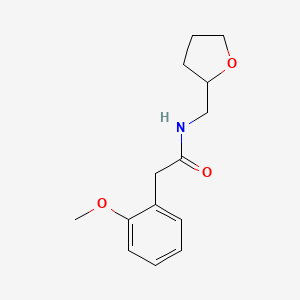
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-4-piperidinyl)-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with a molecular formula of C23H34ClN3O2 . It is likely to be a derivative of a class of compounds known as isoxazoles, which are aromatic organic compounds containing an isoxazole ring.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It contains an isoxazole ring, a chlorophenyl group, a methyl group, and a piperidinyl group . These groups contribute to the compound’s chemical properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Unfortunately, specific information such as melting point, boiling point, density, etc., is not available from the current search results .Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve further exploration of its potential biological activities, such as its potential as a CDK inhibitor . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties .
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-11-15(17(22)19-12-7-9-21(2)10-8-12)16(20-23-11)13-5-3-4-6-14(13)18/h3-6,12H,7-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHAPWFJERUIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B5025846.png)
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]phenyl}ethanone](/img/structure/B5025849.png)

![7-chloro-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5025867.png)

![4-(2,5-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5025892.png)

![ethyl 7-cyclopropyl-3-(4-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5025903.png)
![2-tert-butyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5025909.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B5025911.png)
![2-{[2-(1,3-benzoxazol-2-ylthio)ethyl]thio}benzoic acid](/img/structure/B5025917.png)

![4-fluoro-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5025931.png)